Product packaging for D-glucose 6-sulfate(1-)(Cat. No.:)

D-glucose 6-sulfate(1-)

Cat. No.: B1259423
M. Wt: 259.21 g/mol
InChI Key: BCUVLMCXSDWQQC-SLPGGIOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucose 6-sulfate(1-) is a sulfated monosaccharide derivative of D-glucose where a sulfate group is attached to the 6-carbon position . This compound serves as a specific biochemical substrate for the enzyme glycosulfatase (EC 3.1.6.3), which catalyzes the hydrolysis of the sulfate ester bond to yield D-glucose and sulfate . As such, it is an essential reagent for in vitro studies investigating the kinetics, specificity, and mechanism of this class of sulfatase enzymes. Researchers utilize D-glucose 6-sulfate to explore sulfate metabolism and mobilization in biological systems, providing insights into the breakdown and utilization of sulfated carbohydrates. The compound is also of value in metabolic pathway research, particularly in tracing the fate of sulfate esters in processes like glycolysis and gluconeogenesis . With a molecular formula of C6H11O9S and an average mass of 259.205 g/mol , it provides a well-defined chemical structure for experimental work. This product is intended for research purposes exclusively and is not approved for use in humans or as a veterinary drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11O9S- B1259423 D-glucose 6-sulfate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O9S-

Molecular Weight

259.21 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate

InChI

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/p-1/t3-,4+,5+,6+/m0/s1

InChI Key

BCUVLMCXSDWQQC-SLPGGIOYSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-]

Origin of Product

United States

Biosynthesis and Enzymatic Formation of D Glucose 6 Sulfate 1

Precursor Compounds and Substrate Specificity in Sulfation Pathways

The biosynthesis of D-glucose 6-sulfate and other sulfated monosaccharides relies on the availability of the activated sulfate (B86663) donor, PAPS. The synthesis of PAPS itself is a two-step enzymatic reaction. Initially, ATP sulfurylase catalyzes the formation of adenosine (B11128) 5'-phosphosulfate (APS) from ATP and inorganic sulfate. frontiersin.org Subsequently, APS kinase phosphorylates APS to yield PAPS. frontiersin.org

The substrate specificity of sulfotransferases is a key determinant of the final sulfation pattern on a carbohydrate. These enzymes exhibit remarkable selectivity for both the sugar residue and the position of the hydroxyl group to be sulfated. For instance, in the biosynthesis of heparan sulfate, a complex polysaccharide, a series of sulfotransferases act in a coordinated manner to introduce sulfate groups at specific positions on the N-acetylglucosamine and uronic acid residues. plos.orgnih.gov

Enzymatic Mechanisms of Sulfate Esterification in Carbohydrates

The transfer of the sulfuryl group from PAPS to the carbohydrate acceptor is believed to occur via an in-line ternary displacement reaction mechanism. plos.org This process results in the formation of a sulfate ester on the carbohydrate and the release of 3'-phosphoadenosine-5'-phosphate (PAP). plos.org The active site of the sulfotransferase plays a crucial role in orienting both the PAPS donor and the carbohydrate acceptor to facilitate this specific chemical transformation.

Putative Sulfotransferases Involved in D-Glucose 6-Sulfation

While the specific sulfotransferase responsible for the direct synthesis of D-glucose 6-sulfate in many biological systems remains to be definitively identified, several carbohydrate sulfotransferases have been characterized that act on glucose or its derivatives. For example, the PAPS:GlcNAc-6-O-sulfotransferase is known to sulfate terminal N-acetylglucosamine residues. oup.com In the context of keratan (B14152107) sulfate biosynthesis, a GlcNAc-6-O-sulfotransferase (CHST2) and a keratan sulfate Gal-6-sulfotransferase (CHST1) have been identified. rsc.org CHST2 specifically sulfates terminal GlcNAc moieties, while CHST1 acts on internal galactose residues. rsc.org The enzyme glycosulfatase (also known as glucosulfatase) catalyzes the hydrolysis of D-glucose 6-sulfate back to D-glucose and sulfate, indicating a dynamic regulation of this sulfated monosaccharide. wikipedia.org

Exploration of Unidentified Enzymatic Pathways for D-Glucose 6-Sulfate Synthesis

The full repertoire of enzymes involved in monosaccharide sulfation is likely not yet fully understood. The existence of D-glucose 6-sulfate in various organisms suggests that specific sulfotransferases capable of its synthesis exist. The exploration of microbial genomes and proteomes may lead to the discovery of novel sulfotransferases with specificity for the 6-hydroxyl group of glucose.

Chemoenzymatic Synthesis Approaches for D-Glucose 6-Sulfate and Related Sulfated Glycans

Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex sulfated glycans, combining the selectivity of enzymes with the versatility of chemical methods. rsc.orgnih.gov This approach allows for the controlled and regioselective introduction of sulfate groups, which is often challenging to achieve through purely chemical means. frontiersin.orgportlandpress.com

Transglycosylation Reactions Leading to Sulfated Disaccharides

Transglycosylation reactions, catalyzed by glycosidases operating in reverse, offer a unique enzymatic route to sulfated disaccharides. nih.gov For example, β-D-galactosidase from Bacillus circulans can catalyze the transfer of a 6-sulfo-galactosyl residue from a donor like 4-methylumbelliferyl 6-sulfo-β-D-galactopyranoside to an acceptor such as N-acetylglucosamine (GlcNAc) or glucose. tandfonline.comnih.govoup.com This reaction can produce a mixture of sulfated disaccharide isomers. tandfonline.comnih.govoup.com

Regioselectivity and Efficiency in Enzymatic Sulfation

The regioselectivity of enzymatic sulfation is a critical factor in chemoenzymatic synthesis. nih.gov The choice of enzyme and the nature of the acceptor substrate can significantly influence the position of sulfation. For instance, in the β-D-galactosidase-mediated synthesis of sulfated disaccharides, the anomeric configuration of the glucosyl acceptor was found to significantly affect the regioselectivity and efficiency of the reaction. nih.govoup.com When glucose was used as an acceptor, the main product was S6Gal β1-2Glc, whereas with a GlcNAc acceptor, a mixture of S6Gal β1-4GlcNAc and S6Gal β1-6GlcNAc was formed. tandfonline.comnih.govoup.com

Table 1: Examples of Enzymatic Synthesis of Sulfated Disaccharides via Transglycosylation

Donor SubstrateAcceptor SubstrateEnzymeProductsTotal Yield (%)
4-methylumbelliferyl 6-sulfo-β-D-galactopyranosideN-acetylglucosamineBacillus circulans β-D-galactosidase6'-sulfo N-acetyllactosamine and 6'-sulfo N-acetylisolactosamine49
4-methylumbelliferyl 6-sulfo-β-D-galactopyranosideGlucoseBacillus circulans β-D-galactosidaseS6Gal β1-2Glc and other isomers74
4-methylumbelliferyl 6-sulfo-β-D-galactopyranosidemethyl α-D-glucopyranosideBacillus circulans β-D-galactosidaseS6Gal β1-2Glc α-OMe and S6Gal β1-6Glc α-OMe41
4-methylumbelliferyl 6-sulfo-β-D-galactopyranosidemethyl β-D-glucopyranosideBacillus circulans β-D-galactosidaseS6Gal β1-3Glc β-OMe and S6Gal β1-6Glc β-OMe12

Data compiled from Murata et al., Biosci. Biotechnol. Biochem., 65(11), 2456-2461, 2001. tandfonline.comnih.govoup.com

Chemical Synthesis of Carbohydrate Sulfate Esters

The chemical synthesis of specific carbohydrate sulfate esters is essential for studying their biological roles. Various methods have been developed, ranging from classical approaches to modern, highly selective techniques.

N,N'-Dicyclohexylcarbodiimide-Mediated Sulfation of Carbohydrate Derivatives

A versatile method for the sulfation of alcohols, including those on carbohydrates, employs N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent with sulfuric acid (H₂SO₄). nih.govresearchgate.net The reaction is typically conducted in a solvent such as dimethylformamide (DMF). researchgate.net

This method has been used to sulfate various polysaccharides, including starch, agarose, and κ-carrageenan. researchgate.net A key feature of the DCC-mediated sulfation is its regioselectivity for the primary hydroxyl group at the C-6 position. researchgate.net This preference is attributed to the steric bulk of the DCC-sulfuric acid complex, which makes the less sterically hindered primary hydroxyl group more accessible than the secondary hydroxyls on the sugar ring. tandfonline.com Studies on methyl α-D-galactopyranoside and methyl β-D-galactopyranoside confirmed that sulfation occurred predominantly at the O-6 position. tandfonline.com

While effective, a significant drawback of this method is the formation of N,N'-dicyclohexylurea as a byproduct, which is poorly soluble and complicates the purification of the desired sulfated carbohydrate. nih.gov

Table 1: Regioselectivity of DCC-Mediated Sulfation on Various Polysaccharides. researchgate.net
Polysaccharide SubstratePrimary Site of SulfationReference
StarchO-6 researchgate.net
AgaroseO-6 researchgate.net
κ-CarrageenanO-6 researchgate.net
PorphyranO-6 researchgate.net

Selective Sulfation Techniques

Achieving high regioselectivity in carbohydrate sulfation is a significant challenge in synthetic chemistry. Modern catalytic methods have been developed to provide greater control over which hydroxyl group is sulfated, which is crucial since the position of the sulfate group often determines biological function. acs.org

Diarylborinic Acid-Catalyzed Sulfation

A prominent technique for site-selective sulfation involves the use of a diarylborinic acid catalyst. acs.orgresearchgate.net This method enables the selective sulfation of pyranoside derivatives, particularly at the equatorial hydroxyl group of a cis-1,2-diol. acs.orgacs.orgresearchgate.net The sulfating agent in this protocol is typically a sulfur trioxide-amine complex, such as sulfur trioxide-trimethylamine (SO₃·NMe₃). acs.orgresearchgate.net This catalytic system can install a sulfate group at the 3-position of various galacto- and mannopyranosides, even in the presence of a free primary hydroxyl group. acs.orgresearchgate.net The reaction mechanism is believed to proceed through a tetracoordinate diarylborinic ester as the catalyst's resting state. acs.orgresearchgate.net However, the catalytic efficiency can be hampered by inhibition from both the sulfated carbohydrate product and the trialkylamine byproduct. acs.org

Other Selective Methods

Other reagents and strategies have been developed to achieve regioselective sulfation.

Sulfuryl Imidazolium (B1220033) Salts : The use of protected sulfuryl imidazolium salts allows for the selective sulfation of the primary 6-OH group in glucose and galactose derivatives that have other free secondary hydroxyl groups. nih.gov

Stannylene Acetals : The formation of diorganostannylene acetal (B89532) derivatives of a carbohydrate can activate specific hydroxyl groups for subsequent reaction with an electrophilic sulfating agent like SO₃·trimethylamine. google.com This activation is necessary to direct the sulfation to a specific position, such as the 3'-position of a lactoside, which would not be sulfated by just mixing with the sulfating agent. google.com

Table 2: Examples of Selective Sulfation Techniques for Carbohydrates.
TechniqueSubstrate TypeSelective PositionKey ReagentsReference
Diarylborinic Acid CatalysisGalacto- and Mannopyranosides (with cis-1,2-diols)Equatorial OH of cis-diol (e.g., C-3)Diarylborinic acid, SO₃·NMe₃ acs.org, researchgate.net
Sulfuryl Imidazolium SaltsGlucose/Galactose derivativesPrimary 6-OHTrichloroethyl (TCE)-protected sulfuryl imidazolium salt nih.gov
Stannylene Acetal IntermediatesDiols (e.g., Lactosides)Activated OH (e.g., 3'-OH)Dibutyltin oxide, SO₃·NMe₃ google.com

Metabolic Pathways and Biological Transformations of D Glucose 6 Sulfate 1

Role as an Enzyme Substrate and Modifier of Metabolic Flux

D-glucose 6-sulfate(1-), an analog of the central metabolic intermediate D-glucose 6-phosphate, can interact with key enzymes in carbohydrate metabolism. Its role as a substrate is primarily defined by its interaction with specific dehydrogenases, which can influence the flux through critical pathways like the pentose (B10789219) phosphate (B84403) pathway.

Hexose-6-phosphate dehydrogenase (H6PD) is an enzyme located within the lumen of the endoplasmic reticulum that catalyzes the initial steps of the pentose phosphate pathway. nih.govresearchgate.net It is biochemically distinct from its cytosolic counterpart, Glucose-6-Phosphate Dehydrogenase (G6PD), notably in its broader range of acceptable substrates. nih.gov

H6PD catalyzes the oxidation of D-glucose 6-sulfate(1-). This reaction is analogous to the oxidation of its natural substrate, D-glucose 6-phosphate, which is converted to 6-phosphogluconolactone. nih.gov In the presence of the coenzyme NADP+, H6PD facilitates the conversion of D-glucose 6-sulfate(1-) to its corresponding lactone, 6-sulfo-D-glucono-1,5-lactone, while reducing NADP+ to NADPH. This activity demonstrates the enzyme's capacity to process sulfated hexose derivatives.

A distinguishing biochemical feature of H6PD is its broad substrate specificity when compared to the cytosolic G6PD. nih.gov In vitro studies have confirmed that H6PD can utilize D-glucose 6-sulfate as a substrate, in addition to other hexose phosphates like galactose-6-phosphate. nih.gov This capacity allows the enzyme to potentially engage with a wider variety of endogenous and exogenous sugar derivatives within the endoplasmic reticulum.

H6PD catalyzes the first two reactions of the pentose phosphate pathway (PPP) within the endoplasmic reticulum, a critical pathway for generating NADPH. researchgate.net NADPH is essential for reductive biosynthesis and for providing the reducing power for various luminal enzymes, such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in corticosteroid metabolism. nih.govresearchgate.net By being able to use substrates like D-glucose 6-sulfate, H6PD can maintain the generation of NADPH within this compartment, supporting its crucial role in cellular redox balance and biosynthetic processes. nih.gov

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the cytosolic pentose phosphate pathway. mdpi.comwikipedia.orgnih.gov This pathway is a major source of NADPH in the cytosol, which is vital for protecting cells, particularly red blood cells, from oxidative damage. wikipedia.orgashpublications.orgmedscape.com

In contrast to the broad substrate acceptance of H6PD, G6PD exhibits a higher degree of substrate specificity, with D-glucose 6-phosphate being its primary substrate. While H6PD, located in the endoplasmic reticulum, readily utilizes D-glucose 6-sulfate, the cytosolic G6PD is not known to significantly process this sulfated analog. nih.gov Detailed comparative kinetic studies providing Vmax or Km values for G6PD with D-glucose 6-sulfate are not prominently featured in the literature, which underscores the enzyme's specificity for the phosphorylated hexose. The primary role of G6PD is to catalyze the conversion of D-glucose 6-phosphate to 6-phospho-D-glucono-1,5-lactone, a critical step for cytosolic NADPH production. wikipedia.orgnih.gov

Interaction with Glucose-6-Phosphate Dehydrogenase (G6PD)

Analogous Substrate Recognition and Catalytic Efficiency

The enzymatic processing of D-glucose 6-sulfate hinges on the ability of certain enzymes to recognize it as an analog of their natural substrates. While it is not a primary metabolite in central pathways, its structural similarity to glucose 6-phosphate allows for interaction with various enzymes, albeit with differing efficiencies.

The primary enzyme responsible for the direct catabolism of D-glucose 6-sulfate is glycosulfatase (EC 3.1.6.3) , also known as glucosulfatase. qmul.ac.ukexpasy.orgwikipedia.org This enzyme exhibits specificity for the sulfate (B86663) ester bond in sugar sulfates. Research on glycosulfatase from various sources, including the fungus Trichoderma viride, has shown that the enzyme is active towards the 6-O-sulfate esters of D-glucose and D-galactose, but not towards potassium glucose 3-O-sulfate, indicating a degree of regioselectivity. core.ac.uk The catalytic efficiency is dependent on the source of the enzyme and the specific reaction conditions. For instance, the production of glycosulfatase by T. viride is induced by the presence of glucose 6-sulfate in the medium, suggesting a specific metabolic adaptation to utilize this sulfated sugar as a source of carbon and sulfur. core.ac.uk

Other enzymes, such as those in the glycolytic or pentose phosphate pathways, may recognize D-glucose 6-sulfate, but the presence of the bulky, negatively charged sulfate group in place of a phosphate group significantly impacts binding and catalysis. This structural difference is critical in determining its metabolic fate.

Impact on Glycolysis Flux (Comparative Studies with Glucose 6-Sulfonate)

D-glucose 6-sulfate is not a direct substrate for the enzymes of glycolysis that process glucose 6-phosphate. The key enzyme phosphoglucose isomerase, which converts glucose 6-phosphate to fructose 6-phosphate, does not efficiently catalyze the isomerization of D-glucose 6-sulfate.

Comparative studies with the structurally similar compound glucose 6-sulfonate (sulfoquinovose) provide significant insight into how a sulfated sugar impacts glycolysis. In bacterial systems, it has been demonstrated that glucose 6-sulfonate can enter the glycolytic pathway. However, its metabolism results in the production of only one molecule of pyruvate per monosaccharide, effectively halving the flux of this pathway when compared to the two pyruvate molecules generated from glucose 6-phosphate. nih.gov This reduction is a crucial distinction in the energy and carbon output of glycolysis. Given the structural similarities between the sulfate and sulfonate groups, it is plausible that D-glucose 6-sulfate would have a similarly disruptive or inefficient entry into glycolysis, leading to a reduced metabolic flux compared to glucose 6-phosphate.

Influence on Pentose Phosphate Pathway Activity (Comparative Studies with Glucose 6-Sulfonate)

The pentose phosphate pathway (PPP) is a critical metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. uomus.edu.iqfrontiersin.org The entry point into the oxidative branch of the PPP is the dehydrogenation of glucose 6-phosphate by glucose-6-phosphate dehydrogenase (G6PD). nih.govmdpi.com

Research using glucose 6-sulfonate has shown that it cannot enter the pentose phosphate pathway. nih.gov The specificity of G6PD for its substrate, glucose 6-phosphate, precludes the sulfonate analog from being oxidized. This blockage leads to a decrease in the biosynthesis of pentoses and, consequently, nucleotides. nih.gov Due to the analogous structure of D-glucose 6-sulfate, it is expected to be similarly excluded as a substrate for G6PD. This would prevent its entry into the PPP, thereby not contributing to the cellular pool of NADPH or ribose 5-phosphate via this pathway.

Table 1: Comparative Metabolic Fate of Glucose Derivatives in Central Pathways

Compound Entry into Glycolysis Pyruvate Yield per Molecule Entry into Pentose Phosphate Pathway
D-Glucose 6-Phosphate Yes (Efficient) 2 Yes
D-Glucose 6-Sulfonate Yes (Inefficient) 1 nih.gov No nih.gov

| D-Glucose 6-Sulfate(1-) | Presumed Inefficient/Blocked | Presumed to be lower than G6P | Presumed No |

Modulation of the Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) utilizes fructose-6-phosphate and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation. nih.govresearchgate.net Studies on glucose 6-sulfonate have indicated that it can enter the HBP, leading to the formation of glucosamine (B1671600) 6-sulfonate. nih.gov This sulfonated analog is a known antibacterial agent that acts by competitively inhibiting the production of essential hexosamines. nih.gov

Given that D-glucose 6-sulfate can be enzymatically hydrolyzed to D-glucose, its indirect influence on the HBP would be dependent on the rate of this desulfation. If D-glucose is liberated, it can then be phosphorylated to glucose 6-phosphate and subsequently isomerized to fructose 6-phosphate, thereby feeding into the HBP. However, a direct entry of D-glucose 6-sulfate into the pathway to form a sulfated glucosamine derivative has not been extensively documented. If it were to occur, it could potentially modulate the pathway in a manner analogous to glucose 6-sulfonate, possibly through the inhibition of key enzymes.

Enzymatic Degradation and Desulfation of D-Glucose 6-Sulfate(1-)

Glycosulfatase Activity and Mechanism (Sugar-sulfate sulfohydrolase, EC 3.1.6.3)

The primary route for the metabolic breakdown of D-glucose 6-sulfate(1-) is through the action of glycosulfatase (EC 3.1.6.3). qmul.ac.ukexpasy.orgwikipedia.org This enzyme belongs to the family of hydrolases, specifically those that act on sulfuric ester bonds. wikipedia.org The systematic name for this enzyme class is sugar-sulfate sulfohydrolase. qmul.ac.ukgenome.jp

Glycosulfatase catalyzes the hydrolysis of the sulfate ester bond at the 6-position of D-glucose. The general mechanism involves a nucleophilic attack on the sulfur atom, facilitated by key residues in the enzyme's active site, leading to the cleavage of the C-O-S bond. This hydrolytic cleavage does not require any cofactors beyond water. The enzyme is not strictly specific to D-glucose 6-sulfate; it has been observed to also act on other monosaccharide and disaccharide sulfates, as well as adenosine (B11128) 5'-sulfate. qmul.ac.ukexpasy.orggenome.jp

Products of D-Glucose 6-Sulfate(1-) Hydrolysis (D-glucose, sulfate)

The enzymatic reaction catalyzed by glycosulfatase yields two products: D-glucose and an inorganic sulfate ion. qmul.ac.ukgenome.jp

The reaction can be summarized as follows: D-glucose 6-sulfate + H₂O → D-glucose + sulfate qmul.ac.ukgenome.jp

The liberation of D-glucose allows it to enter mainstream carbohydrate metabolism, starting with phosphorylation by hexokinase to form glucose 6-phosphate. The released sulfate can then be utilized by the cell for various biosynthetic processes, including the synthesis of sulfated proteoglycans or other sulfated metabolites, or it can be excreted.

Table 2: Summary of Glycosulfatase (EC 3.1.6.3) Reaction

Substrate(s) Enzyme Product(s)

Participation of Glycosulfatase in Glycolysis and Gluconeogenesis

Glycosulfatase (EC 3.1.6.3), also referred to as glucosulfatase, is an enzyme that plays a role in the metabolic pathways of glycolysis and gluconeogenesis. wikipedia.org This enzyme belongs to the hydrolase family, specifically acting on sulfuric ester bonds. wikipedia.org The primary function of glycosulfatase is to catalyze the hydrolysis of D-glucose 6-sulfate.

The catalyzed reaction is as follows: D-glucose 6-sulfate + H₂O ⇌ D-glucose + sulfate wikipedia.org

While glycosulfatase is noted for its participation in these pathways, it is important to distinguish its action from other key regulatory enzymes. For instance, in gluconeogenesis, the final step of releasing free glucose into the bloodstream is catalyzed by glucose-6-phosphatase, which hydrolyzes glucose 6-phosphate. nih.govmedlifemastery.com Glycosulfatase, in contrast, acts on a sulfated, not phosphorylated, glucose molecule.

Intermediary Metabolism and Connections to D-Glucose 6-Phosphate Pathways

The metabolism of D-glucose 6-sulfate is intricately linked with the well-established pathways of D-glucose 6-phosphate, a central hub in cellular metabolism. nih.govwikipedia.orgresearchgate.nettuscany-diet.net The structural similarity between these two molecules suggests analogous roles and metabolic connections, yet their distinct chemical modifications—a sulfate versus a phosphate group—lead to important divergences in their metabolic fates.

D-glucose 6-phosphate is a critical intermediate at the crossroads of several major metabolic pathways, including glycolysis, the pentose phosphate pathway, and glycogen (B147801) synthesis. nih.govwikipedia.orgresearchgate.nettuscany-diet.net Its phosphorylation traps glucose inside the cell and primes it for subsequent metabolic reactions. wikipedia.org

D-glucose 6-sulfate can be seen as an analog of D-glucose 6-phosphate. However, the substitution of a phosphate with a sulfate group alters its recognition by and interaction with key metabolic enzymes. For example, the enzyme glucose-6-phosphate isomerase, which catalyzes the conversion of glucose 6-phosphate to fructose 6-phosphate in glycolysis, may not recognize D-glucose 6-sulfate as a substrate. youtube.com

The primary point of convergence between the metabolism of D-glucose 6-sulfate and the D-glucose 6-phosphate pathways is through the action of glycosulfatase. By hydrolyzing the sulfate group, glycosulfatase generates D-glucose, which can then be phosphorylated by hexokinase or glucokinase to form D-glucose 6-phosphate, thereby entering the central metabolic pathways. wikipedia.org

Table 1: Comparison of D-glucose 6-sulfate and D-glucose 6-phosphate

Feature D-glucose 6-sulfate D-glucose 6-phosphate
Chemical Group at C6 Sulfate (-SO₃⁻) Phosphate (-PO₃²⁻)
Primary Enzyme for Cleavage Glycosulfatase Glucose-6-phosphatase
Direct Entry into Glycolysis No Yes

| Role as a Metabolic Hub | Indirect, upon conversion to glucose | Yes, central hub |

The metabolism of D-glucose 6-sulfate exhibits notable variations across different organisms and tissues, reflecting diverse enzymatic capabilities and metabolic needs.

Bacteria: Certain bacteria, such as Pseudomonas fluorescens, can utilize potassium D-glucose 6-O-sulfate as a sole source of carbon and sulfur. nih.gov Interestingly, in this organism, sulfur utilization is not associated with glycosulfatase activity. Instead, a different enzymatic system is employed that leads to the formation of metabolites like the 6-O-sulfate ester of D-gluconate and D-glycerate 3-O-sulfate. nih.gov This indicates an alternative metabolic route for D-glucose 6-sulfate in some prokaryotes.

Aquatic Crustaceans: In certain aquatic crustaceans, glucose-sulfate conjugates have been identified as novel phase II metabolites in the detoxification of xenobiotics. nih.gov For example, crustaceans such as Caridina multidentata can metabolize pyrene to a glucose-sulfate conjugate of 1-hydroxypyrene. nih.gov This suggests a role for D-glucose 6-sulfate or similar sulfated glucose molecules in biotransformation and excretion pathways in these organisms.

Marine Organisms: Marine environments are rich in sulfated organic molecules. nsf.gov Marine microorganisms take up sulfate from seawater and synthesize a variety of organic sulfur compounds. nsf.gov While the direct metabolism of D-glucose 6-sulfate is not extensively detailed, the prevalence of sulfated polysaccharides in marine algae and animals suggests that the enzymatic machinery to process such compounds, including glycosulfatases, is likely widespread in marine ecosystems. nih.gov

Table 2: Metabolic Fate of D-glucose 6-sulfate in Different Organisms

Organism/Tissue Metabolic Pathway/Role Key Enzymes/Products
Pseudomonas fluorescens Carbon and sulfur source Novel enzyme system (not glycosulfatase), D-gluconate 6-O-sulfate, D-glycerate 3-O-sulfate
Aquatic Crustaceans Xenobiotic detoxification (Phase II metabolism) Formation of glucose-sulfate conjugates

| General (via Glycosulfatase) | Entry into central metabolism | Glycosulfatase, D-glucose, Sulfate |

Occurrence and Distribution of D Glucose 6 Sulfate 1 in Biological Systems

Presence in Prokaryotic Organisms

In the prokaryotic domain, D-glucose 6-sulfate is primarily studied in the context of bacterial sulfur metabolism, where it can serve as a crucial nutrient source under specific environmental conditions.

Certain bacteria have demonstrated the ability to utilize D-glucose 6-sulfate as a nutrient. Research has shown that Pseudomonas fluorescens can be adapted to grow on potassium D-glucose 6-O-sulphate as its exclusive source of both carbon and sulfur. nih.gov In this adapted state, the bacterium metabolizes the compound, leading to the formation of other sulfated molecules. nih.gov

During the growth of Pseudomonas fluorescens on this substrate, the disappearance of D-glucose 6-O-sulphate from the culture medium is observed, coinciding with bacterial proliferation. nih.gov Analysis of the culture fluid after growth reveals the presence of metabolic byproducts, indicating a specific enzymatic pathway for its utilization. nih.gov This metabolic process, however, does not appear to involve a typical glycosulfatase enzyme. nih.gov Instead, a novel enzyme system is activated that liberates inorganic sulfate (B86663) from the breakdown products. nih.gov The ability of bacteria to utilize such sulfated sugars highlights a key link in the biogeochemical sulfur cycle. researchgate.net

Table 1: Metabolites Detected in Pseudomonas fluorescens Culture

Initial Substrate Major Metabolite Minor Metabolite
Potassium D-glucose 6-O-sulphate D-glycerate 3-O-sulphate D-gluconate 6-O-sulphate

Data derived from research on Pseudomonas fluorescens grown on potassium D-glucose 6-O-sulphate as the sole carbon and sulfur source. nih.gov

Bacteria have evolved sophisticated systems to cope with environments where preferred sulfur sources, such as inorganic sulfate or cysteine, are scarce. oup.com Under such sulfate-limited conditions, many bacterial species synthesize a specific set of proteins known as "sulfate starvation-induced" (SSI) proteins. oup.comcore.ac.uk The synthesis of these proteins allows the bacteria to scavenge for alternative sulfur sources, including sulfate esters like D-glucose 6-sulfate. oup.comcore.ac.uk

The expression of the genes responsible for these SSI proteins is typically repressed when inorganic sulfate is abundant. oup.com This regulatory mechanism is part of a broader cellular strategy to efficiently manage nutrient acquisition. The ability to switch to metabolizing organosulfur compounds like D-glucose 6-sulfate is a crucial survival adaptation for bacteria in diverse environments, from soil to the human gut. oup.comcore.ac.uk In the human gut, for instance, sulfate-reducing bacteria can obtain sulfate that has been liberated from sulfated compounds by other resident bacteria, such as Bacteroides species. pnas.org

Detection in Eukaryotic Organisms

In eukaryotes, D-glucose 6-sulfate is often found as a component of more complex sulfated polysaccharides rather than as a free monosaccharide. Its presence is particularly notable in marine organisms.

Fungi and algae are known producers of a vast array of sulfated polysaccharides, which are key components of their cell walls and play various physiological roles. aimspress.comportlandpress.com While direct reports on free D-glucose 6-sulfate are less common, studies indicate that some fungi and algae can utilize D-glucose 6-O-sulphate. researchgate.net The polysaccharides they produce are often complex heteropolysaccharides containing multiple types of monosaccharides, which can include D-glucose alongside others like galactose, fucose, and xylose. ifremer.frmdpi.com

For example, fucoidans from brown algae are complex sulfated polysaccharides primarily composed of L-fucose but can also contain D-glucose units. ifremer.fr Similarly, some green algae (Chlorophyta) produce sulfated polysaccharides that are highly branched heteropolysaccharides. ifremer.fr The enzymes responsible for adding sulfate groups, sulfotransferases, are widespread in algae and fungi, highlighting the importance of sulfation in these organisms. portlandpress.commdpi.com

Marine invertebrates, particularly sea urchins, are well-known for producing structurally unique sulfated polysaccharides. oup.comscielo.brnih.gov These molecules are critical components of the egg jelly coat and play a species-specific role in inducing the sperm acrosome reaction, an essential step in fertilization. oup.comnih.govresearchgate.net

While the primary sugar components of these polysaccharides are often sulfated L-galactose or L-fucose, D-glucose has been identified as a minor constituent in the sulfated polysaccharides of some marine species. ifremer.froup.com For instance, a sulfated polysaccharide from a green seaweed of the genus Codium was found to contain 6% D-glucose alongside a high proportion of L-rhamnose. ifremer.fr The presence of D-glucose units within these complex sulfated structures points to its incorporation into the biosynthetic pathways of these marine organisms.

Table 2: Monosaccharide Composition of a Sulfated Polysaccharide from Codium sp.

Monosaccharide Percentage
L-rhamnose 65%
D-glucose 6%
Glucuronic acid 5%
Ester sulphate 23%

Data reflects the composition of a specific sulfated polysaccharide isolated from a species of the green seaweed Codium. ifremer.fr

In higher eukaryotes, including mammals, the focus of glucose metabolism is heavily on glucose-6-phosphate, a central molecule in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov While D-glucose 6-sulfate is not a major metabolite, its enzymatic hydrolysis is catalyzed by glycosulfatase (EC 3.1.6.3), an enzyme that acts on sulfuric ester bonds. wikipedia.org The existence of this enzyme suggests that its substrate, D-glucose 6-sulfate, can occur in these organisms, even if transiently or in specific tissues.

In plants, sulfur metabolism is crucial for synthesizing essential amino acids and cofactors. mdpi.com The primary pathway involves the assimilation of inorganic sulfate. mdpi.com The metabolism of carbohydrates is dominated by the phosphorylation of glucose to glucose-6-phosphate, which is then channeled into various pathways. nih.govoup.com While plant cell walls contain complex polysaccharides, and sulfated metabolites are known, direct evidence for the widespread occurrence of D-glucose 6-sulfate as a distinct molecule is not prominent in current literature. The focus remains on the regulation and interplay between glycolysis and the pentose phosphate pathway, where glucose-6-phosphate, not its sulfated counterpart, is the key substrate. nih.gov

Identification as a Component of Complex Polysaccharides and Glycosaminoglycans

D-glucose 6-sulfate(1-), a sulfated monosaccharide, is a constituent of larger, more complex carbohydrate structures known as polysaccharides and glycosaminoglycans (GAGs). wikipedia.orghmdb.ca These long, linear polysaccharides are composed of repeating disaccharide units and are found in all animal tissues, as well as in vertebrates, invertebrates, and bacteria. wikipedia.orgwikipedia.org GAGs are highly polar and attract water, making them effective lubricants and shock absorbers in the body. wikipedia.org Their structure, including the degree and pattern of sulfation, gives rise to a vast diversity of carbohydrate species that can interact with hundreds of binding partners. oup.com

Heparan sulfate (HS) and heparin are prominent examples of GAGs where sulfated glucose derivatives are found. nih.govsigmaaldrich.com These molecules are linear polysaccharides made of repeating disaccharide units. wikipedia.org The biosynthesis of heparan sulfate and heparin involves a series of enzymatic modifications, including sulfation at various positions on the sugar residues. genome.jp

Heparin is more sulfated than heparan sulfate, a key distinction that contributes to its well-known anticoagulant properties. nih.govsigmaaldrich.com Specifically, in heparin, a significant portion of the structure is composed of the disaccharide l-iduronic acid 2-O-sulfate α(1 → 4) d-glucosamine N,6-disulfate. nih.gov The 6-O-sulfation of the glucosamine (B1671600) residue is a critical structural feature. nih.gov

Heparan sulfate proteoglycans (HSPGs) are found on the cell surface and in the extracellular matrix, where they interact with a wide array of proteins to regulate biological processes such as development, angiogenesis, and blood coagulation. wikipedia.orgnih.gov The specific patterns of sulfation, including at the 6-O position of glucosamine, are crucial for these interactions. wikipedia.orgnih.gov For instance, the interaction of the growth factor Wnt with the glypican-3 (GPC3) coreceptor is mediated by a heparan sulfate motif containing IdoA2S and GlcNS6S. wikipedia.org

D-glucosamine 6-sulfate is a naturally occurring component of glycosaminoglycans. hmdb.cacaymanchem.com Beyond heparan sulfate and heparin, other GAGs like chondroitin (B13769445) sulfate and keratan (B14152107) sulfate also feature sulfation, although the specific sugar units and linkage types differ. wikipedia.org The general principle remains that sulfation is a key post-synthetic modification that diversifies GAG structure and function. genome.jp The sulfation process is carried out by a family of enzymes called sulfotransferases, which attach sulfate groups to specific positions on the monosaccharide units. wikipedia.orgsigmaaldrich.com For example, heparan sulfate 6-O-sulfotransferase is responsible for adding a sulfate group to the 6-O position of glucosamine residues. wikipedia.org

The following table summarizes the key differences between heparan sulfate and heparin, highlighting the importance of sulfation patterns.

FeatureHeparan SulfateHeparin
Primary Producer Almost all cell typesMast cells
Primary Function Component of the extracellular matrix, co-receptorAnticoagulant
Degree of Sulfation LowerHigher
Predominant Disaccharide Unit Glucuronic acid linked to N-acetylglucosamineL-iduronic acid 2-O-sulfate α(1 → 4) d-glucosamine N,6-disulfate

This table is based on information from multiple sources. wikipedia.orgnih.govsigmaaldrich.com

Ecological and Environmental Significance of Sulfated Sugar Occurrence (e.g., Sulfur Cycle)

The presence of sulfated compounds, including sulfated sugars, in biological systems has broader ecological and environmental implications, particularly in the context of the global sulfur cycle. britannica.com Sulfur is an essential element for all living organisms, primarily as a component of the amino acids cysteine and methionine. oup.com

In nature, sulfur exists in various oxidation states, from +6 in sulfates to -2 in sulfides. ird.fr The transformation between these states is largely driven by microbial activity. britannica.com Sulfate-reducing prokaryotes (SRPs) are a diverse group of microorganisms that play a crucial role in the sulfur cycle by using sulfate as an electron acceptor during the anaerobic degradation of organic matter, producing hydrogen sulfide (B99878) (H₂S) as a byproduct. asm.orgresearchgate.net

While the direct role of D-glucose 6-sulfate in the diet of sulfate-reducing bacteria is not extensively detailed, the degradation of complex sulfated polysaccharides like GAGs releases sulfate that can then be utilized by these microbes. britannica.com Many microorganisms can utilize sulfated organic compounds as a source of sulfur for growth, especially in sulfate-limited environments. oup.com

The biogeochemical cycling of sulfur is a fundamental process that impacts ecosystem health. researchgate.net In terrestrial and aquatic environments, the turnover of organic matter, including sulfated biomolecules, is intricately linked to the carbon and sulfur cycles. asm.org For instance, in waterlogged soils like those used for rice paddies, the reduction of sulfate to sulfide is a significant process. ird.fr The production of hydrogen sulfide through the decomposition of sulfur-containing organic matter and sulfate reduction can have both positive and negative effects on the surrounding environment and organisms. britannica.comird.fr

The following table outlines the key microbial processes in the sulfur cycle.

ProcessMicroorganisms InvolvedTransformationEnvironmental Context
Sulfate Reduction Sulfate-reducing prokaryotes (e.g., Desulfovibrio)SO₄²⁻ → H₂SAnaerobic environments (e.g., marine sediments, waterlogged soils)
Sulfur Oxidation Sulfur-oxidizing bacteria (e.g., Thiobacillus)H₂S → S⁰ → SO₄²⁻Aerobic environments
Organic Sulfur Mineralization Various soil microbesOrganic S → H₂SSoil and sediments

This table is based on information from multiple sources. britannica.comasm.org

Advanced Analytical Methodologies for D Glucose 6 Sulfate 1 Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of sulfated carbohydrates, offering non-destructive ways to probe the molecular architecture. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural determination of carbohydrates in solution. nih.gov It provides data on the chemical environment of each carbon and proton, allowing for the precise assignment of the sugar ring structure and the location of substituents like the sulfate (B86663) group.

Carbon-13 (¹³C) NMR spectroscopy is highly effective for identifying the sulfation position on the glucose ring. The introduction of an electronegative sulfate group induces significant and predictable changes in the chemical shifts of nearby carbon atoms. Specifically, the carbon atom directly bonded to the sulfate group (Cα) experiences a substantial downfield shift (to a higher ppm value), while the adjacent carbon atom (Cβ) typically shows a smaller upfield shift (to a lower ppm value). nih.gov

For D-glucose 6-sulfate, the most pronounced effect is observed at the C6 position. In unsubstituted D-glucose, the C6 carbon resonates at approximately 61.5 ppm. researchgate.net Upon sulfation at this position, the C6 signal shifts downfield by several ppm, while the C5 signal shifts slightly upfield. This distinct pattern confirms that sulfation has occurred at the primary alcohol group. nih.gov

Carbon AtomTypical ¹³C Chemical Shift (ppm) in D-Glucose researchgate.netExpected ¹³C Chemical Shift (ppm) in D-Glucose 6-SulfateExpected Shift Change
C1~93 (α), ~97 (β)Minor change~0
C2~72-75Minor change~0
C3~73-77Minor change~0
C4~70-72Minor change~0
C5~72-77Slight upfield shift- (Upfield)
C6~61.5Significant downfield shift (>65 ppm)++ (Downfield)

While 1D NMR provides essential data, the significant overlap of proton signals in carbohydrates (typically between 3.0 and 4.5 ppm) necessitates the use of two-dimensional (2D) NMR experiments for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) : These homonuclear experiments are used to establish proton-proton (¹H-¹H) coupling networks. oxinst.com A TOCSY experiment is particularly useful for identifying all protons belonging to a single sugar ring spin system, starting from a well-resolved anomeric proton (H1). columbia.edu

HSQC (Heteronuclear Single Quantum Coherence) : This is a cornerstone 2D experiment that correlates each proton with its directly attached carbon. columbia.edu For D-glucose 6-sulfate, an HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum, allowing for the precise assignment of the H6/C6 pair, which is most affected by sulfation. nih.gov

The position of the sulfate group on the monosaccharide ring is unequivocally determined by the chemical shift changes observed in both ¹H and ¹³C NMR spectra, as detailed in section 5.1.1.1. The downfield shift of the proton and carbon at the substitution site is the most direct evidence. nih.gov

While D-glucose 6-sulfate is a monosaccharide and thus lacks glycosidic linkages, the same NMR techniques are fundamental to analyzing more complex oligosaccharides. In such cases, HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to observe correlations across the glycosidic bond. An HMBC experiment can show a three-bond correlation from the anomeric proton of one sugar residue to the linkage-position carbon of the adjacent residue, thereby identifying the linkage (e.g., 1→4, 1→6).

Infrared (IR) Spectroscopy for Functional Group Identification and Sulfate Presence

Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule. creative-biolabs.com For D-glucose 6-sulfate, IR spectroscopy provides a distinct fingerprint that confirms the presence of both the carbohydrate backbone and the sulfate ester group. nih.gov

The IR spectrum of a sulfated carbohydrate is characterized by several key absorption bands:

A strong and broad absorption band in the region of 3500–3200 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple hydroxyl groups on the glucose ring. docbrown.info

Absorptions in the 3000–2800 cm⁻¹ range are due to C-H stretching vibrations. docbrown.info

The most diagnostic feature for D-glucose 6-sulfate is a strong, sharp absorption band around 1250 cm⁻¹, which is characteristic of the asymmetric S=O stretching vibration of the sulfate group (SO₃⁻). researchgate.net

A band in the region of 820-850 cm⁻¹ is attributed to the C-O-S stretching vibration, further confirming the presence of a sulfate ester. The exact position can sometimes give clues about the orientation of the sulfate group. nist.gov

The region between 1200 and 950 cm⁻¹ is considered the "fingerprint" region for carbohydrates, containing complex C-O stretching and C-C stretching vibrations. creative-biolabs.com

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3500 - 3200 (broad, strong)O-H stretchHydroxyl (-OH)
~3000 - 2800 (medium)C-H stretchAlkyl (C-H)
~1250 (strong, sharp)S=O asymmetric stretchSulfate (-OSO₃⁻)
~1200 - 950 (complex)C-O, C-C stretchCarbohydrate Fingerprint
~820 - 850 (medium)C-O-S stretchSulfate Ester

Mass Spectrometry (MS)-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and deduce its structure through fragmentation analysis. acs.org It is indispensable for both the identification and quantification of D-glucose 6-sulfate.

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing non-volatile and thermally labile molecules like sulfated carbohydrates. acs.org These methods allow the intact molecule to be transferred into the gas phase as an ion, typically a deprotonated species [M-H]⁻ in negative ion mode, for subsequent analysis. A primary challenge in the MS analysis of sulfated compounds is the potential loss of the labile sulfate group (SO₃) during ionization or fragmentation. mdpi.com

Tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of the parent ion, provides valuable structural information. The fragmentation pattern of D-glucose 6-sulfate can confirm the identity of the sugar and the presence of the sulfate moiety. nih.gov The fragmentation of the glucose backbone itself can be complex, yielding a variety of cross-ring and glycosidic cleavage (if part of a larger structure) ions. nih.govyoutube.com

For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and accuracy, although it requires chemical derivatization to make the polar sugar volatile. nih.gov A typical workflow involves the hydrolysis of any larger structures, followed by a two-step derivatization of the resulting monosaccharides. This process converts the hydroxyl groups to more volatile ethers, such as trimethylsilyl (B98337) (TMS) derivatives. The derivatized D-glucose 6-sulfate can then be separated by GC and detected by the mass spectrometer. By operating in Selected Ion Monitoring (SIM) mode, the instrument is set to detect only specific, characteristic fragment ions of the target analyte, which dramatically increases sensitivity and selectivity, allowing for quantification down to the femtomole level. nih.gov

Soft Ionization Techniques (e.g., MALDI, ESI) for Intact Carbohydrate Ion Generation

The analysis of sulfated carbohydrates like D-glucose 6-sulfate(1-) by mass spectrometry (MS) is challenging due to the labile nature of the sulfate group and the high polarity of the molecule. nih.gov Soft ionization techniques are crucial as they facilitate the transfer of these charged, non-volatile molecules into the gas phase with minimal fragmentation, allowing for the determination of molecular weight and degree of sulfation. nih.gov Two of the most widely used soft ionization methods for this purpose are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). creative-proteomics.comyoutube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a matrix material, typically a small organic acid. creative-proteomics.com A pulsed laser irradiates the mixture, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase where they are ionized, often by proton transfer from the matrix. creative-proteomics.com A key advantage of MALDI is its production of primarily singly-charged ions and high tolerance for contaminants. nih.gov However, the analysis of sulfated carbohydrates can be difficult due to their poor ionization efficiency and the lability of the sulfate group, which can lead to prompt fragmentation (e.g., desulfation) in the ion source. nih.govresearchgate.net To overcome these issues, specific matrices like 2,5-dihydroxybenzoic acid or nor-harmane have been used successfully. researchgate.net Ionic liquid matrices have also shown efficiency in suppressing the loss of the SO3 group. core.ac.uk

Electrospray Ionization (ESI) is another soft ionization method particularly well-suited for analyzing highly charged and polar molecules like sulfated sugars. nih.gov In ESI, a sample solution is passed through a high-voltage capillary, generating charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. youtube.com A significant feature of ESI is its ability to produce multiply-charged ions, which is advantageous for analyzing large biomolecules. For sulfated oligosaccharides, ESI is considered a promising technique, often employed in negative-ion mode. nih.gov It can be readily coupled with liquid chromatography for online separation and analysis. creative-proteomics.com

Table 1: Comparison of Soft Ionization Techniques for Sulfated Carbohydrate Analysis

Feature Matrix-Assisted Laser Desorption/Ionization (MALDI) Electrospray Ionization (ESI)
Principle Analyte is co-crystallized with a matrix; pulsed laser irradiation causes desorption and ionization. creative-proteomics.com A high-voltage potential is applied to a liquid sample to create an aerosol of charged droplets, leading to gas-phase ions. youtube.com
Ionization State Primarily produces singly-charged ions. nih.gov Can produce multiply-charged ions. youtube.com
Sample State Solid (co-crystallized with matrix). nih.gov Liquid solution. creative-proteomics.com
Coupling Less commonly coupled directly with liquid chromatography. Easily coupled with liquid chromatography (e.g., HPLC). creative-proteomics.com
Advantages High tolerance to salts and contaminants, simple spectra with mainly singly-charged ions. nih.gov Gentle ionization suitable for fragile molecules, good for analyzing complex mixtures when coupled with LC. nih.govyoutube.com
Challenges Potential for in-source fragmentation (desulfation), requires a suitable matrix, lower ionization efficiency for carbohydrates. nih.govresearchgate.net Susceptible to ion suppression from salts and other contaminants in the sample matrix.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Linkage Analysis and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules, including sulfated carbohydrates. ucdavis.edu The process involves isolating a specific precursor ion (such as the molecular ion of D-glucose 6-sulfate(1-)), subjecting it to fragmentation, and then analyzing the resulting product ions. ucdavis.edu This provides detailed information about the molecule's structure, such as the sequence of monosaccharide units and the position of linkages and modifications. researchgate.net

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry for glycan analysis. ucdavis.edunih.gov In CID, the isolated precursor ions are accelerated and collided with a neutral gas (like argon or nitrogen). This collision imparts internal energy to the ions, causing them to fragment at their weakest bonds. ucdavis.edu

For sulfated carbohydrates, CID analysis is particularly challenging because the sulfate-oxygen (S-O) bond is more labile than the glycosidic bonds that link sugar units. nih.gov Consequently, the primary fragmentation event is often the loss of the sulfate group (SO3), which can dominate the spectrum and obscure other structurally informative fragments. researchgate.net Despite this difficulty, CID in negative-ion mode can yield characteristic fragmentation patterns. The fragmentation of deprotonated oligosaccharides typically involves glycosidic bond cleavages (yielding B and Y ions) and cross-ring cleavages (yielding A and X ions), which can help determine the linkage positions between sugar units. nih.gov Careful control of the collision energy is necessary to generate a balance of desulfation and glycosidic bond cleavage for comprehensive structural analysis. ucdavis.edu

Table 2: Common Fragment Ion Types in Carbohydrate CID

Ion Type Cleavage Type Information Provided
B, C ions Glycosidic Provides sequence information from the non-reducing end. nih.gov
Y, Z ions Glycosidic Provides sequence information from the reducing end. nih.gov
A, X ions Cross-ring Provides information on linkage positions between monosaccharide units. nih.gov

Hyphenated Techniques Combining MS with Chromatography (e.g., HPLC-MS/MS)

To analyze complex mixtures containing D-glucose 6-sulfate(1-) and other related compounds, mass spectrometry is often coupled with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC). shodexhplc.com This combination, known as HPLC-MS or LC-MS, leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. waters.com

In an HPLC-MS/MS system, the sample is first injected into the HPLC, where individual components are separated based on their physicochemical properties (e.g., polarity, charge) as they pass through a column packed with a stationary phase. waters.com The separated components then elute from the column and are directly introduced into the ion source (e.g., ESI) of the mass spectrometer. shodexhplc.com This approach allows for the analysis of individual compounds in a mixture without interference from other components. waters.com

For phosphorylated and sulfated sugars, which are highly hydrophilic, specialized HPLC modes like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. shodexhplc.com HILIC columns effectively retain and separate these polar compounds, which show little retention in traditional reversed-phase chromatography. shodexhplc.com The use of UPLC (Ultra-Performance Liquid Chromatography) with MS offers even faster analysis and better resolution. waters.com The subsequent MS/MS analysis of the separated ions provides structural confirmation and quantification, even for isomers that may co-elute from the chromatography column. researchgate.net This hyphenated technique is invaluable for studying metabolites like glucose 6-phosphate in biological samples. shodexhplc.com

Chromatographic Separations and Purification Techniques for Sulfated Sugars (e.g., HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a well-established and powerful technique for the separation and quantification of carbohydrates, including sulfated sugars. thermofisher.comchromatographyonline.com It offers high-resolution separation and sensitive, direct detection without the need for derivatization. thermofisher.com

The separation in HPAEC is based on the weak acidity of the hydroxyl groups of carbohydrates. At high pH (typically using sodium hydroxide (B78521) eluents), these hydroxyl groups become oxyanions, allowing them to be separated on a strong anion-exchange column. creative-biolabs.com Sulfated sugars like D-glucose 6-sulfate(1-) carry a permanent negative charge from the sulfate group, in addition to the charge from the hydroxyl groups at high pH, leading to strong retention and enabling effective separation from neutral and other charged carbohydrates. thermofisher.com Gradient elution, where the concentration of a salt like sodium acetate (B1210297) is increased over time, is often used to elute more strongly retained analytes like oligosaccharides or highly sulfated species. chromatographyonline.com

Pulsed Amperometric Detection (PAD) provides sensitive and selective detection for carbohydrates. It works by applying a series of potential pulses to a gold working electrode. This process involves the oxidation of the analyte on the electrode surface, followed by cleaning and reconditioning of the electrode, ensuring a reproducible response. researchgate.net Since PAD is selective for compounds that can be oxidized at the applied potential, it offers high selectivity for carbohydrates with minimal interference from other sample components like salts or amino acids. thermofisher.com This makes HPAEC-PAD an ideal tool for analyzing sulfated sugars in complex biological and food matrices. chromatographyonline.comcreative-biolabs.com

Chemical Derivatization Strategies for Enhanced Analytical Resolution and Specificity

Chemical derivatization involves modifying the structure of an analyte to improve its analytical properties. doi.org For carbohydrates like D-glucose 6-sulfate(1-), derivatization is employed to enhance volatility for gas chromatography (GC), improve ionization efficiency in mass spectrometry, or attach a chromophore or fluorophore for UV or fluorescence detection in HPLC. researchgate.net

A common strategy for GC analysis is the conversion of the non-volatile sugar into a more volatile derivative, such as a trimethylsilyl (TMS) or acetyl ester. researchgate.net For instance, a two-step process can be used where the sugar is first reacted with methoxylamine hydrochloride to form the methyloxime derivative, followed by acetylation with acetic anhydride. nih.gov This procedure stabilizes the anomeric forms of the sugar, resulting in simpler and more easily interpretable chromatograms. nih.gov

In the context of mass spectrometry of sulfated sugars, derivatization can be used to stabilize the labile sulfate group. One approach involves permethylation of the carbohydrate, followed by desulfation and subsequent acylation (e.g., with a deuteroacetyl group). This replaces the unstable sulfate with a more stable tag, aiding in the determination of its original position. doi.org Another strategy for enhancing MALDI-MS analysis is to use a derivatizing agent that also acts as an ionization enhancer. For example, pyrenemethylguanidine can form complexes with highly sulfated oligosaccharides, allowing for their detection and molecular weight determination. core.ac.uk These derivatization strategies significantly improve the resolution, sensitivity, and specificity of analytical methods for sulfated carbohydrates. researchgate.net

Table 3: Common Derivatization Strategies for Carbohydrate Analysis

Technique Derivatization Goal Example Reagents Resulting Derivative
GC-MS Increase volatility, simplify chromatograms. researchgate.net Methoxylamine hydrochloride, Acetic anhydride. nih.gov Methyloxime-acetate esters. nih.gov
HPLC-UV Attach a UV-absorbing chromophore. researchgate.net 1-phenyl-3-methyl-5-pyrazolone (PMP). doi.org PMP-labeled sugar. doi.org
MS/MS Stabilize labile groups (e.g., sulfate). doi.org Permethylation followed by acylation. doi.org Permethylated, acetylated sugar. doi.org
MALDI-MS Enhance ionization efficiency. core.ac.uk Pyrenemethylguanidine (pmg). core.ac.uk pmg-complexed sugar. core.ac.uk

Research on Analogs and Derivatives of D Glucose 6 Sulfate 1

Synthesis and Biochemical Evaluation of Related Sulfated Monosaccharides

The synthesis of monosaccharides with sulfate (B86663) groups at specific positions is a cornerstone of glycobiology research. These synthetic compounds serve as molecular probes to investigate the roles of sulfation in cellular processes.

D-glucosamine-6-sulfate (GlcN-6S), an amino sugar analog of D-glucose 6-sulfate, is a vital component of glycosaminoglycans (GAGs) like heparan sulfate. Its synthesis and biological evaluation have uncovered significant activities, particularly in microbiology and cell biology.

Researchers have successfully synthesized GlcN-6S and its derivatives, such as 6-sulfo-6-deoxy-D-glucosamine, to test their effects on microbial enzymes. mostwiedzy.pl These compounds have been identified as inhibitors of enzymes in the UDP-GlcNAc biosynthesis pathway, which is essential for building bacterial and fungal cell walls. mostwiedzy.pl For instance, GlcN-6S has been shown to inhibit glucosamine-6-phosphate (GlcN6P) synthase in microbes at micromolar concentrations and fungal GlcN6P N-acetyl transferase at millimolar concentrations. mostwiedzy.pl Furthermore, GlcN-6S and its derivatives exhibit direct antimicrobial activity against various bacteria and fungi. mostwiedzy.pl Beyond its antimicrobial effects, GlcN-6S has been used to create polyvalent dendrimer conjugates that inhibit angiogenesis (the formation of new blood vessels) and the proliferation of endothelial cells. glpbio.com

Biochemical Activities of D-Glucosamine-6-sulfate (GlcN-6S) and its Analogs
CompoundTarget Enzyme/ProcessObserved Biological ActivityReference
D-Glucosamine-6-sulfate (GlcN-6S)Glucosamine-6-phosphate (GlcN6P) Synthase (microbial)Inhibition at micromolar concentrations mostwiedzy.pl
D-Glucosamine-6-sulfate (GlcN-6S)GlcN6P N-acetyl Transferase (fungal)Inhibition at millimolar concentrations mostwiedzy.pl
GlcN-6S DerivativesVarious Bacteria and FungiIn vitro antimicrobial activity mostwiedzy.pl
GlcN-6S Dendrimer ConjugatesAngiogenesis and Endothelial Cell ProliferationInhibition of FGF-2-induced processes glpbio.com

To better understand the functional role of the sulfate group and the sugar scaffold, scientists have synthesized a variety of structural analogs. These modifications include altering the number and position of sulfate groups or changing the core sugar structure. researchgate.netresearchgate.net The synthesis of such compounds is challenging due to the need for regioselectivity—the ability to add a functional group to a specific hydroxyl group on the sugar ring. uwaterloo.ca

Strategies for creating these analogs often involve complex chemical synthesis routes using protecting groups to shield certain hydroxyls while others are sulfated. mdpi.com For example, a library of D-glucosamine residues with different O-sulfate, N-sulfate, or N-acetyl substitutions has been created to study their interactions with platinum-based drugs and to model fragments of heparan sulfate. researchgate.net Other modifications include the introduction of additional sulfate groups to create di- or tri-sulfated monosaccharides or the esterification of the sulfate group. mostwiedzy.plresearchgate.net These analogs are invaluable tools for dissecting the specific interactions between sulfated sugars and proteins.

Comparative Metabolic Studies with Isomeric and Iso-functional Sulfonated Sugars (e.g., Glucose 6-Sulfonate/Sulfoquinovose)

A crucial area of research involves comparing the metabolism of sulfated sugars like D-glucose 6-sulfate with sulfonated sugars such as sulfoquinovose (SQ), also known as 6-sulfo-D-quinovose. ebi.ac.uk The key difference lies in the chemical bond: D-glucose 6-sulfate has a C-O-S sulfate ester bond, while sulfoquinovose has a stable C-S sulfonate bond. researchgate.netwhiterose.ac.uk This structural difference dictates entirely different metabolic pathways for their degradation.

D-glucose 6-sulfate is metabolized by glycosulfatases (EC 3.1.6.3), which are hydrolase enzymes that cleave the sulfuric ester bond to release D-glucose and an inorganic sulfate ion (SO₄²⁻). wikipedia.org This process allows the resulting glucose to readily enter central metabolic pathways like glycolysis. wikipedia.org

In contrast, the degradation of sulfoquinovose, a process termed "sulfoglycolysis," requires the cleavage of the robust carbon-sulfur bond. researchgate.netwhiterose.ac.uk Bacteria have evolved specialized enzymatic pathways to achieve this. researchgate.net Some pathways involve the complete desulfonation of the molecule, releasing sulfite (B76179) (SO₃²⁻) and glucose, which can then be metabolized. researchgate.net Other pathways break the sugar into smaller fragments, with only a portion being used by the organism and the rest excreted as smaller sulfonated compounds. researchgate.netwhiterose.ac.uk The enzymes involved in sulfoglycolysis are distinct from those in standard glycolysis; for example, sulfoquinovose dehydrogenase shows specificity for the sulfonated substrate and is not active on glucose 6-phosphate. whiterose.ac.uknih.gov

Comparative Metabolism: D-Glucose 6-Sulfate vs. Sulfoquinovose
FeatureD-Glucose 6-Sulfate (Sulfated Sugar)Sulfoquinovose (Sulfonated Sugar)Reference
Chemical Bond Sulfate Ester (C-O-S)Sulfonate (C-S) researchgate.net
Key Enzyme Class Glycosulfatase (a hydrolase)Desulfonating enzymes (e.g., sulfo-ED pathway enzymes) whiterose.ac.ukwikipedia.org
Metabolic Process HydrolysisSulfoglycolysis (desulfonation) researchgate.netwikipedia.org
Sulfur Product Inorganic Sulfate (SO₄²⁻)Inorganic Sulfite (SO₃²⁻) researchgate.netwikipedia.org
Carbon Product D-GlucoseD-Glucose or smaller fragments researchgate.netwikipedia.org

Structure-Activity Relationships and Impact of Chemical Modifications on Enzymatic Interactions and Metabolic Fates

The biological activity of sulfated monosaccharides is intrinsically linked to their specific chemical structure. wiley.com Modifications to the number, position, and type of functional groups can dramatically alter how these molecules interact with enzymes and other proteins, thereby changing their metabolic fate and biological effects. e-algae.orgnih.gov

Key structural features that determine activity include:

Degree and Position of Sulfation : The biological activity of sulfated polysaccharides, and by extension monosaccharides, is often directly related to the degree of sulfation (DS). wiley.comnih.gov For example, higher sulfation can enhance anticoagulant or anti-inflammatory properties by increasing the molecule's negative charge, which facilitates electrostatic interactions with positively charged residues on target proteins. e-algae.org The specific position of the sulfate group is also critical, as it determines the spatial arrangement of negative charges, which must be complementary to the binding site of a protein for a specific interaction to occur. e-algae.orgnih.gov

Sugar Moiety and Conformation : The underlying sugar (e.g., glucose, glucosamine) and its stereochemistry are fundamental to activity. banglajol.info Chemical modifications, such as the addition of multiple sulfate groups, can cause significant conformational changes in the sugar ring itself. researchgate.net These distortions can either enhance or inhibit binding to enzymes and receptors.

Other Chemical Modifications : The introduction of other functional groups, such as acetyl groups, can also modulate biological activity. nih.gov For example, N-acetylation versus N-sulfation in glucosamine (B1671600) derivatives can lead to profoundly different biological roles. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying D-glucose 6-sulfate(1-) in complex biological matrices?

  • Methodological Answer : Use anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) to separate sulfated monosaccharides from neutral sugars. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve sulfate substitution at the C6 position. For quantification, enzymatic assays with glycosulfatases (EC 3.1.6.3) can hydrolyze the sulfate group, releasing free glucose measurable via glucose oxidase/peroxidase (GOD/POD) assays .

Q. How can D-glucose 6-sulfate(1-) be synthesized or isolated for laboratory use?

  • Methodological Answer : Chemical synthesis involves sulfation of D-glucose using sulfur trioxide–pyridine complexes under controlled pH (8–9). Purify via size-exclusion chromatography to remove unreacted reagents. For natural isolation (e.g., marine samples), employ mild acid hydrolysis (0.1 M HCl, 100°C, 2 h) to cleave glycosidic bonds, followed by anion-exchange chromatography to separate sulfated sugars from non-sulfated analogs .

Q. What enzymatic systems degrade D-glucose 6-sulfate(1-), and how are their activities assayed?

  • Methodological Answer : Glycosulfatases (EC 3.1.6.3) catalyze hydrolysis of the sulfate group. Assay activity by incubating the enzyme with D-glucose 6-sulfate(1-) in buffered solution (pH 7.0–7.5), then quantify released sulfate via turbidimetric barium chloride precipitation or ion chromatography. Monitor glucose production using GOD/POD kits .

Advanced Research Questions

Q. How does the sulfation of glucose at C6 alter its metabolic fate compared to glucose 6-phosphate?

  • Methodological Answer : Compare uptake and catabolism in model systems (e.g., bacterial cultures or mammalian cells) using ¹⁴C-labeled D-glucose 6-sulfate(1-) and glucose 6-phosphate. Track incorporation into glycolysis (via lactate production) or the pentose phosphate pathway (via NADPH generation). Sulfated glucose is not phosphorylated by hexokinase, limiting its entry into central carbon metabolism .

Q. What experimental contradictions exist in characterizing the environmental sources and sinks of D-glucose 6-sulfate(1-)?

  • Methodological Answer : While marine bacteria and macroalgae (e.g., Sargassum) are hypothesized sources, isotopic labeling studies in oligotrophic seawater show conflicting results. Some strains degrade sulfated sugars via glycosulfatases, but others lack this capability. Resolve discrepancies by coupling metagenomic analysis (to identify sulfatase genes) with exometabolite profiling .

Q. How can researchers distinguish D-glucose 6-sulfate(1-) from its structural isomers (e.g., galactose 6-sulfate) in environmental samples?

  • Methodological Answer : Use chiral chromatography (e.g., β-cyclodextrin columns) paired with high-resolution mass spectrometry (HRMS) for stereochemical resolution. Confirm via enzymatic specificity: α-glucosidases hydrolyze glucose derivatives but not galactose analogs. NMR coupling constants (³JHH) for anomeric protons also differ between glucose and galactose derivatives .

Q. What role does D-glucose 6-sulfate(1-) play in microbial sulfur cycling under phosphorus-limited conditions?

  • Methodological Answer : In P-limited marine systems, sulfate may substitute for phosphate in biomolecules. Conduct chemostat experiments with marine prokaryotes, replacing phosphate with sulfate in growth media. Measure intracellular sulfur quotas via X-ray fluorescence (XRF) and track sulfate assimilation pathways using proteomics or RT-qPCR for sulfotransferase genes .

Methodological Notes for Experimental Design

  • Data Contradiction Analysis : When enzymatic degradation rates vary between studies, consider substrate purity (e.g., trace metal contamination inhibits sulfatases) or assay conditions (pH optima differ by enzyme source) .
  • Advanced Instrumentation : For structural studies, combine Fourier-transform infrared (FTIR) spectroscopy (sulfate S=O stretch at 1250–1300 cm⁻¹) with 2D NMR (HSQC for anomeric carbon-proton correlations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.